molecular formula C22H20ClFN2O2 B11311046 N-(2-chloro-4-fluorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chloro-4-fluorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11311046
M. Wt: 398.9 g/mol
InChI Key: NWLKFPFFCZQCLG-UHFFFAOYSA-N
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Description

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-fluorobenzyl chloride with 4-ethylphenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with 2-pyridylamine and acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(4-ethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H20ClFN2O2/c1-2-16-6-10-19(11-7-16)28-15-22(27)26(21-5-3-4-12-25-21)14-17-8-9-18(24)13-20(17)23/h3-13H,2,14-15H2,1H3

InChI Key

NWLKFPFFCZQCLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3

Origin of Product

United States

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